molecular formula C23H24N6O2 B2912372 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(6-hydroxypyridazin-3-yl)phenyl]piperidine-3-carboxamide CAS No. 2097865-75-1

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(6-hydroxypyridazin-3-yl)phenyl]piperidine-3-carboxamide

Cat. No.: B2912372
CAS No.: 2097865-75-1
M. Wt: 416.485
InChI Key: LFRSPGCKOZCZRA-UHFFFAOYSA-N
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Description

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(6-hydroxypyridazin-3-yl)phenyl]piperidine-3-carboxamide is a structurally complex molecule featuring a fused cyclopenta[c]pyridazinyl core, a piperidine-3-carboxamide moiety, and a 6-hydroxypyridazin-3-yl-substituted phenyl group. The piperidine carboxamide linker offers conformational flexibility, a common feature in bioactive molecules targeting central nervous system or kinase-related pathways .

Properties

IUPAC Name

1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)-N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O2/c30-22-11-10-20(26-28-22)17-7-1-2-8-19(17)24-23(31)16-6-4-12-29(14-16)21-13-15-5-3-9-18(15)25-27-21/h1-2,7-8,10-11,13,16H,3-6,9,12,14H2,(H,24,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRSPGCKOZCZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C3CCCC3=C2)C(=O)NC4=CC=CC=C4C5=NNC(=O)C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(6-hydroxypyridazin-3-yl)phenyl]piperidine-3-carboxamide involves multiple steps. One common method includes the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using sodium alkoxide (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another approach involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(6-hydroxypyridazin-3-yl)phenyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like t-BuOOH, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like water or organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Possible applications in materials science for developing new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(6-hydroxypyridazin-3-yl)phenyl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Features

Compound Name / Class Core Structure Key Substituents/Functional Groups Synthesis Method (Reference) Notable Properties
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(6-hydroxypyridazin-3-yl)phenyl]piperidine-3-carboxamide Cyclopenta[c]pyridazine 6-Hydroxypyridazinyl, piperidine-3-carboxamide Not reported in provided evidence Hypothesized: Enhanced solubility, rigidity
5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (3a-3h) Pyridazin-3(2H)-one Chloro, phenyl, alkyl/aryl substituents K₂CO₃-mediated alkylation in acetone Variable bioactivity based on substituents
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) Tetrahydroimidazo[1,2-a]pyridine Nitrophenyl, cyano, ester groups One-pot two-step reaction Melting point: 215–217°C, electron-deficient

Physicochemical and Spectral Properties

  • Target Compound : The 6-hydroxypyridazinyl group likely improves aqueous solubility compared to chloro or phenyl substituents in 3a-3h. Rigidity from the cyclopenta ring could reduce entropy loss upon binding, enhancing affinity for biological targets.
  • Substitutions at the 2-position (e.g., alkyl/aryl) modulate electronic and steric effects .
  • Compound 2d : The nitrophenyl group introduces strong electron-withdrawing effects, which may stabilize the molecule but limit solubility. Spectral data (¹H/¹³C NMR, IR, HRMS) for 2d confirm structural integrity, a standard approach applicable to the target compound .

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